3-(2-Fluoro-4-methylphenyl)picolinic acid
Description
Overview of Picolinic Acid Derivatives: Significance in Medicinal Chemistry and Diverse Chemical Applications
Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and a derivative of pyridine (B92270). ajrconline.org Its derivatives have demonstrated a wide spectrum of biological activities, establishing them as a versatile scaffold in medicinal chemistry. nih.gov These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents. nih.govdrugbank.com For instance, some picolinic acid derivatives have shown promise in the treatment of respiratory disorders and have been explored as intermediates in the synthesis of more complex pharmaceutical agents. google.comgoogle.com
The therapeutic potential of picolinic acid derivatives is often attributed to the structural features of the pyridine ring, which is an electron-deficient aromatic system capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets. nih.gov This inherent ability to interact with biomolecules makes picolinic acid a valuable starting point for the design of new drugs. Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, have exhibited notable antitumor and antibacterial properties. nih.gov
Beyond their medicinal applications, picolinic acid and its derivatives serve as valuable intermediates and building blocks in organic synthesis. rsc.org They are also utilized as chelating agents for various metal ions.
Contextualization of Fluorophenyl Substitution in Heterocyclic Carboxylic Acid Scaffolds
The strategic incorporation of fluorine atoms into drug molecules has become a powerful tool in medicinal chemistry. mdpi.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. ajrconline.org The introduction of a fluorophenyl group into a heterocyclic carboxylic acid scaffold, such as picolinic acid, can profoundly influence its biological activity.
Fluorine substitution can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com It can also modulate the acidity (pKa) of nearby functional groups, which in turn can affect the molecule's solubility, membrane permeability, and binding affinity to target proteins. Furthermore, the presence of fluorine can alter the conformation of a molecule, potentially leading to improved interactions with its biological target.
Interactive Data Table: Properties of Picolinic Acid
| Property | Value | Reference |
| Molecular Formula | C6H5NO2 | ajrconline.org |
| Molar Mass | 123.11 g/mol | ajrconline.org |
| Appearance | White solid | ajrconline.org |
| Melting Point | 136–138 °C | ajrconline.org |
| Solubility in water | Soluble | ajrconline.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAZIWWJFDLDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204040 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(2-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-42-8 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(2-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-(2-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Fluoro 4 Methylphenyl Picolinic Acid and Analogous Structures
Strategic Approaches to Picolinic Acid Core Synthesis
The synthesis of the foundational picolinic acid structure can be approached through several reliable methods.
Pyridine-2-carboxylic Acid Derivatization Routes
One of the most direct methods involves the derivatization of commercially available pyridine-2-carboxylic acid (picolinic acid). nih.govwikipedia.org This approach allows for the introduction of various functional groups onto the pyridine (B92270) ring through established reactions. For instance, halogenation reactions can be employed to introduce a reactive handle on the pyridine ring, which can then be used for subsequent cross-coupling reactions to introduce the aryl group.
Oxidative Approaches from Alkyl Pyridines
An alternative and widely used industrial method is the oxidation of 2-alkylpyridines, such as 2-picoline (2-methylpyridine). wikipedia.org This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or through catalytic oxidation processes. For example, the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid has been achieved through the oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate as the oxidant. google.com This method is advantageous due to the relatively low cost of the starting materials.
Introduction of the 2-Fluoro-4-methylphenyl Moiety
The key step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the pyridine and phenyl rings.
Cross-Coupling Reactions for Aryl-Pyridyl Linkages (e.g., Suzuki coupling for related ligands)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for forming aryl-pyridyl bonds. This reaction typically involves the coupling of a pyridine halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. In the context of synthesizing 3-(2-Fluoro-4-methylphenyl)picolinic acid, a plausible route would involve the Suzuki coupling of a 3-halopicolinic acid derivative with (2-fluoro-4-methylphenyl)boronic acid. The synthesis of various biaryl compounds, including those with structural similarities to the target molecule, has been successfully achieved using this methodology. mdpi.com
Decarboxylative Halogenation as a Precursor Strategy for Aryl Halides
While not a direct method for introducing the aryl moiety, decarboxylative halogenation can be a strategic step in preparing the necessary precursors. For instance, if a specific substituted picolinic acid is more readily available, it could potentially undergo decarboxylative halogenation to yield a halopyridine. This halopyridine can then participate in cross-coupling reactions.
Synthesis of Related Functionalized Picolinic Acid Derivatives
The synthesis of a variety of functionalized picolinic acid derivatives has been reported, highlighting the versatility of the synthetic strategies. For instance, a patent describes the synthesis of 3,4-substituted 2-picolinic acids through the esterification and subsequent hydrolysis of a pyridine 2-ester compound. google.com Another example is the synthesis of trifluoromethyl-substituted pyridines, which are important in agrochemical and pharmaceutical applications, often involving cyclocondensation reactions with trifluoromethyl-containing building blocks. nih.gov These examples underscore the modular nature of picolinic acid synthesis, where different substituents can be introduced through a combination of core synthesis and functionalization reactions.
Mechanistic Considerations in Picolinic Acid and Analog Synthesis (e.g., C-H amination directing groups)
The synthesis of complex picolinic acid derivatives and their analogs often relies on advanced synthetic strategies, among which palladium-catalyzed C-H bond functionalization has become a powerful tool. nih.govnih.gov This approach allows for the direct conversion of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering high atom economy and novel pathways for molecular construction. nih.gov A key challenge in C-H functionalization is controlling site selectivity, particularly in molecules with multiple C-H bonds. nih.gov This challenge is frequently addressed through the use of coordinating functional groups, known as "directing groups," which bind to the metal catalyst and deliver it to a specific, proximal C-H bond. nih.govnih.gov
In the context of picolinic acid and amine synthesis, the picolinamide (B142947) (PA) moiety has been extensively utilized as a highly effective N,N-bidentate directing group. nih.govresearchgate.net Introduced by Daugulis, the picolinoyl group can be readily installed on an amine substrate. researchgate.net It then serves to chelate a palladium catalyst, forming a stable five-membered ring intermediate. researchgate.net This chelation brings the palladium center into close proximity with specific C-H bonds (e.g., γ-C(sp³)–H or ortho-C(sp²)–H), facilitating their selective activation and subsequent functionalization. nih.govresearchgate.net
The prevailing mechanism for these transformations typically involves a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.org The cycle generally proceeds through several key steps:
Coordination: The substrate, containing the picolinamide directing group, coordinates to a Pd(II) catalyst.
C-H Activation: This is followed by a concerted metalation-deprotonation event to form a cyclopalladated intermediate. acs.org Detailed mechanistic studies involving kinetic analysis and isotope effects have suggested that this C-H activation or cyclopalladation step is often the turnover-limiting step of the reaction. nih.gov
Oxidation: An oxidant, commonly an iodine(III) reagent like phenyliodine diacetate (PhI(OAc)₂), oxidizes the Pd(II) center to a high-valent Pd(IV) species. nih.govnih.govresearchgate.net
Reductive Elimination: The new C-N bond (in the case of amination) or other C-X bond is formed via reductive elimination from the Pd(IV) center. acs.org This step releases the functionalized product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
The picolinamide directing group has proven versatile, enabling a wide array of C-H functionalization reactions beyond amination. researchgate.net Its utility underscores the power of directing group strategy in modern synthetic chemistry for constructing complex molecules with high precision.
Table 1: Examples of Palladium-Catalyzed C-H Functionalization Directed by Picolinamide This table is interactive. You can sort the columns by clicking on the headers.
| Functionalization Type | Typical Reagents | Product Type Formed |
| Intramolecular Amination | Pd(OAc)₂, PhI(OAc)₂ | Pyrrolidines, Indolines |
| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | γ-Acetoxylated Alkylamines |
| Arylation | Pd(OAc)₂, AgOAc, Aryl Iodide | γ-Arylated Amines |
| Alkylation | Alkyl Iodides, Ag₂CO₃ | γ-Alkylated Amines |
| Alkenylation | Alkenes | γ-Alkenylated Amines |
| Alkynylation | Alkynes | γ-Alkynylated Amines |
| Borylation | B-Bpin | γ-Borylated Amines |
| Cyanation | CuCN | γ-Cyanated Amines |
| Trifluoromethylation | Umemoto's Reagent | γ-Trifluoromethylated Amines |
| Sulfonylation | Arylsulfonyl Chlorides | γ-Sulfonylated Amines |
Data sourced from multiple research findings, including references nih.gov and researchgate.net.
Investigative Biological Activity Profiles and Mechanistic Insights of 3 2 Fluoro 4 Methylphenyl Picolinic Acid Analogs
Enzyme Inhibition Studies
Metallo-β-Lactamase (MBL) Inhibition by Related Carboxylic Acid Derivatives
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to the efficacy of β-lactam antibiotics. nih.gov These enzymes, belonging to class B of the Ambler classification, utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.govmdpi.com Unlike serine-β-lactamases, MBLs are not inhibited by common β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam. mdpi.com This has spurred research into new classes of inhibitors that can counteract MBL activity.
Picolinic acid derivatives, particularly 2,6-dipicolinic acid (DPA), have been identified as a promising scaffold for the development of MBL inhibitors. nih.gov Through fragment-based drug discovery, derivatives of DPA have been synthesized and evaluated for their ability to inhibit various MBLs, including New Delhi metallo-β-lactamase-1 (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-2), and imipenemase (IMP-1). nih.gov
One notable inhibitor, a derivative of DPA, demonstrated a potent inhibitory concentration (IC50) of 80 nM against NDM-1. nih.gov A key aspect of its mechanism is the formation of a stable ternary complex with the enzyme and its active site zinc ions, rather than simply chelating and removing the metal ions. nih.gov This targeted interaction contributes to its selectivity for MBLs over other zinc-containing metalloenzymes. nih.gov When co-administered with antibiotics like imipenem, these inhibitors have been shown to restore the antibiotic's efficacy against MBL-producing clinical isolates of Escherichia coli and Klebsiella pneumoniae, reducing the minimum inhibitory concentrations (MICs) to susceptible levels. nih.gov
| Inhibitor | Target Enzyme | IC50 | Mechanism of Action |
| DPA Derivative (Inhibitor 36) | NDM-1 | 80 nM | Forms a stable NDM-1:Zn(II):inhibitor ternary complex |
| Aspergillomarasmine A (AMA) | NDM-1 | Not Specified | Metal-chelation/stripping |
| Cyclic Boronates | NDM-1, VIM-2, IMP-1 | 4 nM (for NDM-1) | Mimics substrate binding, forming a tetrahedral complex |
This table presents data on the inhibitory activity of various compounds against metallo-β-lactamases.
Specificity Profiling Against Human Metalloproteinases (e.g., MMPs)
While targeting bacterial metalloenzymes is crucial, ensuring the selectivity of inhibitors against human metalloproteinases, such as matrix metalloproteinases (MMPs), is equally important to avoid off-target effects. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and play roles in various physiological and pathological processes. nih.gov
The development of MMP inhibitors has historically focused on active-site zinc chelation, often utilizing a hydroxamic acid group. nih.gov However, this approach has been hampered by a lack of selectivity, leading to undesirable side effects. nih.gov More recent strategies have shifted towards designing inhibitors that target secondary binding sites, or exosites, which are unique to specific MMPs. researchgate.net
For instance, selective inhibitors for MMP-13, a key enzyme in osteoarthritis, have been developed that bind to a "specificity loop" (subsite S1') within the catalytic domain, distinct from the active site. nih.gov This interaction allows for high selectivity over other MMPs. nih.gov Similarly, inhibitors targeting the hemopexin-like (HPX) domain of membrane-type 1 MMP (MT1-MMP) have been identified, which inhibit enzyme dimerization rather than its catalytic activity. nih.gov
Computational methods, such as DFT and QM/MM calculations, are also employed to study the inhibition mechanisms and energetics of inhibitor binding to MMPs. nih.gov For example, studies on the sulfoxide (B87167) analogue of SB-3CT, a selective MMP-2 inhibitor, have elucidated the stereoelectronic and conformational effects that influence its inhibitory potency. nih.gov
| Inhibitor Class | Target MMP | Binding Site | Selectivity Strategy |
| Pyrimidine (B1678525) dicarboxamides | MMP-13 | S1' exosite ("specificity loop") | Targeting unique exosites |
| Pyrimidinediones and Quinazolinones | MMP-13 | S1' exosite | Targeting unique exosites |
| NSC405020 | MT1-MMP | Hemopexin-like (HPX) domain | Inhibition of homodimerization |
| SB-3CT | MMP-2 | Active site | Mechanism-based inhibition |
This table outlines different strategies for achieving selectivity in MMP inhibition.
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulation by Related Compounds
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis from nicotinamide (NAM). nih.govnih.gov NAD+ is a critical coenzyme in cellular metabolism and a substrate for enzymes involved in signaling pathways. nih.gov Enhancing NAMPT activity to increase cellular NAD+ levels is a therapeutic strategy for age-related diseases and metabolic disorders. nih.gov
Novel NAMPT positive allosteric modulators (N-PAMs) have been discovered that enhance the enzyme's activity. nih.govnih.gov These modulators bind to a "rear channel" in the NAMPT enzyme, which is distinct from the active site where NAM binds. nih.govnih.gov This allosteric binding regulates the binding and turnover of NAM. nih.gov
The mechanism of action of these N-PAMs involves inhibiting the non-productive binding of NAM and reducing ATP consumption in the absence of NAM. nih.gov This is in contrast to some phenolic activators of NAMPT. nih.gov Co-crystal structures of NAMPT with N-PAMs have revealed the key interactions within this rear channel. nih.gov The binding of N-PAMs does not cause a displacement of NAM in the active site but rather influences the enzyme's catalytic efficiency. nih.gov The regulation of NAMPT is complex, involving feedback inhibition by NAM, NAD+, and ATP, which can be differentially affected by various classes of pharmacological activators. nih.gov
Antimicrobial Activity Assessments (In Vitro)
Antibacterial Efficacy (e.g., Klebsiella pneumoniae, general lack of intrinsic activity for some analogs, or low activity of complexes)
Klebsiella pneumoniae is a significant opportunistic pathogen responsible for a variety of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and bacteremia. nih.govmdpi.com The increasing prevalence of multidrug-resistant strains, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, poses a serious therapeutic challenge. nih.gov
While some novel compounds have shown promise against K. pneumoniae, the intrinsic activity of many small molecules can be limited. For instance, studies on certain acetamide (B32628) derivatives have shown that their antibacterial activity is highly dependent on their chemical structure, with the presence of specific atoms like chlorine being crucial for their efficacy. mdpi.comnih.gov
The combination of compounds with existing antibiotics is a strategy to enhance their efficacy. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has demonstrated synergistic or additive effects when combined with antibiotics like meropenem, imipenem, ciprofloxacin, and cefepime (B1668827) against K. pneumoniae. researchgate.net
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Fisetin | K. pneumoniae (ATCC BAA-1705) | 0.0625 | mdpi.com |
| Phytol | K. pneumoniae (ATCC BAA-1705 & ATCC 700603) | 0.125 | mdpi.com |
| Glycitein | K. pneumoniae (ATCC BAA-1705 & ATCC 700603) | 0.125 | mdpi.com |
| Alpha-terpinene | K. pneumoniae (ATCC BAA-1705 & ATCC 700603) | 0.125 | mdpi.com |
| Camphene | K. pneumoniae (ATCC BAA-1705 & ATCC 700603) | 0.250 | mdpi.com |
This table shows the Minimum Inhibitory Concentration (MIC) of various phytochemical compounds against Klebsiella pneumoniae strains.
Antiviral Potential (based on general picolinic acid mechanisms)
Picolinic acid, a natural metabolite of tryptophan, has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses. iasgyan.innih.govmssm.edu This includes viruses of significant public health concern such as SARS-CoV-2 and influenza A virus. iasgyan.innih.govdelhibreakings.com The antiviral mechanism of picolinic acid is primarily based on its ability to inhibit viral entry into host cells. nih.govmssm.edu
The key mechanism of action involves the disruption of the viral envelope's integrity and the inhibition of the fusion process between the viral envelope and the host cell membrane. iasgyan.innih.govdelhibreakings.com By preventing this fusion, picolinic acid effectively blocks the release of the viral genetic material into the host cell, thereby halting the replication cycle. iasgyan.in This mechanism of targeting a host-derived component of the virus, the lipid envelope, may reduce the likelihood of the development of drug resistance. delhibreakings.com
Picolinic acid's ability to interfere with cellular endocytosis, a process that many viruses exploit for entry, further contributes to its antiviral effects. nih.govmssm.edu In addition to its direct antiviral actions, picolinic acid is also known for its role as an immunomodulator and its involvement in the transport of zinc, an essential trace element for immune function. drugbank.com
Anticancer Activity Evaluations (In Vitro)
The potential of picolinic acid derivatives as anticancer agents has been investigated through various in vitro studies. These evaluations primarily focus on the compounds' ability to inhibit the growth of cancer cells and to trigger cellular mechanisms that lead to cell death and prevent tumor progression.
Antiproliferative Effects on Human Cancer Cell Lines (e.g., HepG2, HCT116, Caco-2, Mcf-7)
Analogs of 3-(2-Fluoro-4-methylphenyl)picolinic acid, specifically picolinamide-based derivatives, have been assessed for their antiproliferative activity against a panel of human cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds. For instance, a novel series of picolinamide-based derivatives demonstrated effective antiproliferative activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines. nih.gov
The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Studies on various heterocyclic compounds, including those with structural similarities to picolinic acid derivatives, have reported significant cytotoxic effects against colon cancer (HCT116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. ekb.eg For example, one study found IC₅₀ values of 4.7 µg/mL, 4.8 µg/mL, and 11 µg/mL for a specific thiazole (B1198619) derivative against HCT116, MCF-7, and HepG2 cells, respectively. ekb.eg Another study highlighted pyrimidine derivatives that showed potent activity against HCT-116 and MCF-7 cell lines, with IC₅₀ values in the low micromolar range. ekb.eg Recombinant cystatin C has also been shown to inhibit the growth of Caco-2 and HCT-116 colon carcinoma cells. nih.gov
The data from these studies indicate that the chemical scaffold of picolinic acid and its analogs is a promising starting point for the development of potent antiproliferative agents.
Table 1: Antiproliferative Activity of Selected Picolinamide (B142947) Analogs and Other Heterocyclic Compounds This table compiles representative data from multiple studies to illustrate the cytotoxic potential of related compound classes against various cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Thiazole Derivative (CP1) | HCT116 | Colon Cancer | 4.7 µg/mL | ekb.eg |
| Thiazole Derivative (CP1) | MCF-7 | Breast Cancer | 4.8 µg/mL | ekb.eg |
| Thiazole Derivative (CP1) | HepG2 | Liver Cancer | 11 µg/mL | ekb.eg |
| Pyrimidine Derivative (Compound 68) | HCT-116 | Colon Cancer | 3.75 µM | ekb.eg |
| Pyrimidine Derivative (Compound 68) | MCF-7 | Breast Cancer | 5.13 µM | ekb.eg |
| Recombinant Cystatin C (G12W/H86V) | Caco-2 | Colon Cancer | >10% inhibition at 0.56-56 nM | nih.gov |
Induction of Apoptosis and Inhibition of Angiogenesis by Picolinamide Derivatives
Beyond inhibiting proliferation, a key therapeutic goal is to induce apoptosis (programmed cell death) in cancer cells. Research has shown that certain picolinamide derivatives can trigger this process. For example, cell cycle analysis of A549 cells treated with a picolinamide derivative revealed cell cycle arrest at the G2/M phase and pro-apoptotic activity, as confirmed by annexin (B1180172) V-FITC staining. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and compounds that can effectively initiate this pathway are of significant interest. plos.org
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com Consequently, inhibiting angiogenesis is a well-established strategy in cancer therapy. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of tumor angiogenesis. nih.gov Several picolinamide derivatives have been specifically designed and synthesized as potent VEGFR-2 kinase inhibitors. nih.govnih.gov By blocking the VEGFR-2 signaling pathway, these compounds can effectively disrupt the process of angiogenesis. For instance, certain picolinamide derivatives exhibited potent inhibitory activity against VEGFR-2 kinase with IC₅₀ values as low as 27 nM. nih.gov Other research into hydroxamate derivatives has also demonstrated that inhibiting another zinc-dependent enzyme, Aminopeptidase N (APN), can lead to potent anti-angiogenic activity. mdpi.com
Molecular Mechanisms of Biological Action
Understanding the molecular interactions between a compound and its biological targets is fundamental to drug development. For picolinic acid analogs, research has begun to elucidate the mechanisms by which they exert their effects, including interactions with specific proteins and modulation of key biochemical pathways.
Protein Binding Interactions and Modulatory Mechanisms (e.g., NDM-1, Zinc Finger Proteins)
A plausible mechanism of action for picolinic acid and its derivatives is the chelation of metal ions that are essential for the function of certain enzymes. Metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase 1 (NDM-1), are zinc-dependent enzymes that confer antibiotic resistance to bacteria. libretexts.org The active site of NDM-1 contains one or two zinc ions that are indispensable for its catalytic activity. mdpi.comnih.gov
Picolinic acid is a well-known bidentate chelating agent for metal ions, including zinc. It is hypothesized that picolinic acid derivatives, such as this compound, could inhibit NDM-1 by binding to and sequestering the catalytic zinc ions within the enzyme's active site. mdpi.commdpi.com This interaction would inactivate the enzyme, a mechanism that has been explored for other metal-chelating inhibitors. mdpi.commdpi.com The structure of the NDM-1 active site, featuring a di-zinc center, makes it a prime target for inhibitors that can coordinate with these metal ions. mdpi.com
This metal-chelating ability also suggests that these compounds could interact with other zinc-containing proteins, such as zinc finger proteins. Zinc fingers are small protein motifs in which zinc ions play a crucial structural role, often by coordinating with cysteine or histidine residues, to stabilize the protein's fold. These proteins are frequently involved in DNA binding and transcriptional regulation. By disrupting the essential zinc coordination, picolinic acid analogs could potentially modulate the activity of these regulatory proteins.
Biochemical Pathway Investigations (e.g., coupled enzyme assays)
The biological effects of picolinic acid analogs are often the result of their interaction with specific biochemical pathways. Enzyme inhibition assays are a primary tool for investigating these interactions. As mentioned, picolinamide derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase. nih.govnih.gov The inhibition of VEGFR-2 kinase activity directly disrupts the downstream signaling cascade that promotes endothelial cell migration, growth, and differentiation—key steps in angiogenesis. nih.gov
Similarly, studies on related compounds have explored the inhibition of other enzymes. For example, pyrazoline-based hydroxamate derivatives were evaluated as inhibitors of Aminopeptidase N (APN), another zinc-dependent exopeptidase involved in tumor angiogenesis and metastasis. mdpi.com Enzyme kinetic studies using coupled assays can precisely determine the inhibitory constants (e.g., IC₅₀, Ki) and help elucidate the mode of inhibition (e.g., competitive, non-competitive). Furthermore, investigations into a pyridinesulfonamide derivative revealed its ability to suppress cancer cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. plos.org These types of biochemical investigations are critical for pinpointing the specific molecular targets and pathways affected by this compound and its analogs, thereby providing a rational basis for their therapeutic application.
Computational Chemistry and Structure Activity Relationship Sar Explorations
In Silico Modeling and Molecular Docking Studies
Computational modeling and molecular docking are powerful tools to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. These studies are fundamental in rational drug design, offering a hypothesis for the molecule's mechanism of action.
Picolinic acid and its derivatives have been identified as potential inhibitors of various enzymes, including metallo-β-lactamases (MBLs). nih.gov MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. researchgate.netmiamioh.edu A critical feature of these enzymes is their reliance on one or two zinc ions in the active site for their catalytic activity. researchgate.netnih.gov
Molecular docking simulations of picolinic acid-based compounds with MBLs suggest a primary mechanism of inhibition centered on the chelation of these essential zinc ions. nih.gov The picolinic acid scaffold, with its nitrogen atom and the carboxylic acid group, acts as an effective bidentate chelating agent. wikipedia.org For "3-(2-Fluoro-4-methylphenyl)picolinic acid," it is hypothesized that the molecule orients itself within the MBL active site to allow the pyridine (B92270) nitrogen and the carboxylate oxygen to coordinate with the Zn(II) ions. This interaction disrupts the enzyme's normal function, preventing it from hydrolyzing β-lactam antibiotics and thus restoring their efficacy. The substituted phenyl ring likely engages in further interactions, such as hydrophobic or π-stacking interactions with amino acid residues in the binding pocket, which can enhance binding affinity and specificity. Computational studies are essential to accelerate the discovery of new and more efficient biomolecules with potential inhibitory action against β-lactamases. nih.gov
Structure-Activity Relationship Derivations for Picolinic Acid Analogs
Structure-Activity Relationship (SAR) studies are pivotal for optimizing a lead compound. By systematically modifying the chemical structure and evaluating the impact on biological activity, researchers can identify key molecular features responsible for potency and efficacy.
The biological activity of picolinic acid analogs is highly sensitive to the nature and position of substituents on both the pyridine and any attached aryl rings. nih.gov Studies on various classes of picolinic acid derivatives have revealed consistent trends. For instance, research into aminomethylenebisphosphonates demonstrated that the presence of electron-withdrawing substituents on an attached phenyl ring generally enhances biological activity. mdpi.com
In the case of "this compound," the substituents on the phenyl ring are a fluorine atom and a methyl group.
Fluorine: As a highly electronegative, electron-withdrawing group, the 2-fluoro substituent is predicted to increase the compound's potency. This is consistent with findings from 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models of other bioactive molecules, where electronegative groups in specific regions correlate with higher activity. nih.gov
Methyl Group: The 4-methyl group is an electron-donating group and adds steric bulk. Its impact can be complex, potentially enhancing binding through hydrophobic interactions or, conversely, causing steric hindrance that reduces activity, depending on the topology of the target's binding site.
Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Picolinic Acid Analogs
| Substituent Type | Position | General Effect on Potency | Rationale | Reference Example |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -Br) | Meta (3,5-positions) | Enhanced | Increases interaction with target site. | 3,5-dichlorophenyl-AMBPA mdpi.com |
| Electronegative (e.g., -CF3) | Varies | Enhanced | Favorable interaction in electropositive regions of the binding site. | Picolinic acid herbicide analog nih.gov |
| Electron-Donating (e.g., -CH3) | Varies | Variable | Can provide favorable hydrophobic interactions or unfavorable steric clash. | General SAR principles |
| Bulky Groups | Varies | Variable | Depends on the size and shape of the target's binding pocket. | General SAR principles mdpi.com |
Picolinic acid and its derivatives are widely used as ligands in coordination chemistry due to their excellent chelating properties. researchgate.net They form stable complexes with a variety of metal ions, and the structure of the ligand directly influences the properties of the resulting metal complex. While specific data on iridium complexes with "this compound" is limited, the principles can be illustrated using complexes with other transition metals, such as chromium(III).
Studies on chromium(III) picolinate (B1231196) derivatives show that the picolinic acid moiety acts as a bidentate ligand, coordinating to the metal center through the pyridine nitrogen and a carboxylate oxygen. researchgate.net The substituents on the picolinic acid ring influence the electronic properties of the ligand, which in turn affects the stability, redox potential, and reactivity of the final metal complex. For "this compound," the electron-withdrawing fluorine would modulate the electron density on the pyridine ring, thereby altering the ligand field strength and the properties of any potential iridium complex. These structure-property relationships are crucial for applications in areas like catalysis and materials science.
Conformational Analysis and Application of Molecular Descriptors
The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity. For "this compound," a key conformational feature is the degree of rotation around the single bond connecting the pyridine and phenyl rings.
Conformational Analysis: The dihedral angle between the two aromatic rings is influenced by the substituents. The 2-fluoro substituent, being in an ortho position relative to the bond, can induce a non-planar conformation due to steric hindrance with the pyridine ring. This twisting of the molecular structure can significantly impact how the molecule fits into a protein's binding site. Studies on similar substituted picolinic acid derivatives have shown that even small changes in substituents can lead to large changes in the preferred conformation, shifting the orientation of the rings from planar to nearly perpendicular. researchgate.net This conformational flexibility is a key aspect of its interaction with biological targets.
Molecular Descriptors: To quantify the physicochemical properties relevant to biological activity, various molecular descriptors are calculated. In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are used to build predictive models. researchgate.net Key descriptors for a molecule like "this compound" would include:
Steric Descriptors: Describe the size and shape of the molecule.
Electrostatic Descriptors: Map the distribution of positive and negative charges.
Hydrophobic Descriptors: Quantify the molecule's affinity for non-polar environments.
Hydrogen Bond Donor/Acceptor Fields: Indicate the potential for hydrogen bonding.
These descriptors, derived from the molecule's computed low-energy conformation, are correlated with experimental biological activity to create a model that can predict the potency of new, unsynthesized analogs, thereby guiding further optimization efforts. researchgate.net
Future Research Directions and Prospects for 3 2 Fluoro 4 Methylphenyl Picolinic Acid Research
Exploration of Novel Synthetic Routes and Optimization Strategies
The efficient and scalable synthesis of 3-(2-Fluoro-4-methylphenyl)picolinic acid is a foundational element for its comprehensive study. Future research should prioritize the development of novel synthetic methodologies that offer improvements in yield, purity, and cost-effectiveness over existing routes for similar compounds.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Investigation into Suzuki, Stille, or Negishi cross-coupling reactions could provide a versatile and efficient means of forging the carbon-carbon bond between the picolinic acid and the fluorinated phenyl ring. Optimization of catalysts, ligands, and reaction conditions will be crucial for maximizing yields and minimizing side products.
Directed Ortho-Metalation (DoM): This strategy could offer a regioselective approach to functionalize the picolinic acid scaffold prior to coupling with the phenyl partner, thereby providing a high degree of control over the final molecular architecture.
Flow Chemistry: The application of continuous flow technologies could enable safer, more efficient, and scalable production. This approach often leads to improved reaction control, reduced reaction times, and easier purification processes.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Optimization Parameters |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established methodology. | Catalyst/ligand selection, base, solvent, temperature. |
| Directed Ortho-Metalation | High regioselectivity. | Directing group, organometallic reagent, temperature. |
Identification and Validation of Undiscovered Biological Targets
While the precise biological targets of this compound remain to be fully elucidated, its structural motifs suggest several promising avenues for investigation. Picolinic acid derivatives have been reported to interact with a range of biological targets, including enzymes and receptors.
Future research should focus on:
Broad-Spectrum Kinase Profiling: Given that many small molecule inhibitors target kinases, a comprehensive screening against a panel of kinases could rapidly identify potential targets. Kinases play a crucial role in cell signaling and are implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov
Affinity-Based Proteomics: Techniques such as chemical proteomics can be employed to identify the direct binding partners of the compound in a cellular context. This unbiased approach can reveal novel and unexpected biological targets.
Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be utilized to understand the compound's effects on cellular morphology and function, providing clues to its mechanism of action and potential therapeutic applications.
Application of Advanced Computational Methodologies for Predictive Modeling
In silico approaches are indispensable tools in modern drug discovery, offering the ability to predict the properties and behavior of molecules, thereby guiding experimental efforts.
Future computational studies on this compound should include:
Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding mode and affinity of the compound to potential biological targets identified through screening efforts. This can provide insights into the key molecular interactions driving target engagement.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to design more potent and selective compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can forecast the pharmacokinetic and toxicological properties of the compound, helping to identify potential liabilities early in the discovery process and guide molecular design towards candidates with more favorable drug-like properties.
Table 2: Illustrative Computational Approaches and Their Applications
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Target binding prediction. | Binding affinity, interaction modes. |
| Molecular Dynamics | Elucidation of dynamic behavior. | Conformational changes, binding stability. |
| QSAR | Guiding lead optimization. | Predicted biological activity of new analogs. |
Translational Research Potential in Chemical Biology (excluding clinical human trials)
The unique chemical structure of this compound makes it an attractive candidate for development as a chemical probe to investigate biological systems. Chemical biology tools can be instrumental in dissecting complex cellular pathways and validating novel drug targets. nih.gov
Potential applications in this area include:
Development of Photoaffinity Probes: The synthesis of photoactivatable derivatives of the compound would enable the covalent labeling of its biological targets in living cells, facilitating their identification and characterization.
Fluorescent Labeling: The incorporation of a fluorescent tag would allow for the visualization of the compound's subcellular localization and trafficking, providing valuable information about its mechanism of action.
Target Deconvolution in Disease Models: Utilizing the compound in preclinical, non-human disease models (e.g., cell cultures or animal models) can help to elucidate its mechanism of action and validate its therapeutic potential for specific pathologies. This translational research is a critical step in bridging the gap between basic discovery and potential therapeutic development.
Q & A
Q. What strategies improve the compound’s bioavailability or reduce toxicity in preclinical studies?
- Methodological Answer : Prodrug approaches (e.g., esterification of the carboxylic acid) enhance membrane permeability. Toxicity screening (MTT assay, Ames test) identifies off-target effects. Co-administration with cytochrome P450 inhibitors may mitigate metabolic degradation. Pharmacokinetic studies (plasma half-life, tissue distribution) guide formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
